[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate
Overview
Description
[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate is a compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of [Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate typically involves the reaction of diethyl phosphite with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the compound .
Chemical Reactions Analysis
[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phosphorus-containing compounds.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of phosphorus-containing compounds in biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the diethoxyphosphoryl group allows the compound to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate can be compared with other similar compounds such as:
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: This compound also contains a diethoxyphosphoryl group and exhibits similar reactivity in chemical reactions.
(4-((diethoxyphosphoryl)methyl)phenyl)boronic acid: Another compound with a diethoxyphosphoryl group, used in similar applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct reactivity in chemical reactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO6P/c1-3-17-20(16,18-4-2)11(19-12(13)15)9-7-5-6-8-10(9)14/h5-8,11,14H,3-4H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQWROGBBJCCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1O)OC(=O)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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